2-(4-bromo-2-nitrophenoxy)-N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide
Description
2-(4-bromo-2-nitrophenoxy)-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bromine, nitro, and thiophene groups, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
2-(4-bromo-2-nitrophenoxy)-N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2N3O4S/c1-8(12-4-5-13(16)24-12)17-18-14(20)7-23-11-3-2-9(15)6-10(11)19(21)22/h2-6H,7H2,1H3,(H,18,20)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEKIQQPDZODOE-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Br)[N+](=O)[O-])C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)[N+](=O)[O-])/C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-bromo-2-nitrophenoxy)-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Nitration: Introduction of the nitro group to the phenol derivative.
Bromination: Addition of bromine atoms to the aromatic rings.
Condensation: Formation of the hydrazide linkage through condensation reactions.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-(4-bromo-2-nitrophenoxy)-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-bromo-2-nitrophenoxy)-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving bromine and nitro groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-nitrophenoxy)-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups can participate in various biochemical pathways, leading to the modulation of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(4-bromo-2-nitrophenoxy)-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide include:
2-(4-bromo-2-nitrophenoxy)methyl-2-methyloxirane: Shares the bromine and nitro groups but differs in the presence of an oxirane ring.
2-(4-nitrophenoxy)ethyl 5-bromo-2-furoate: Contains similar functional groups but has a furoate ester instead of a hydrazide linkage.
The uniqueness of 2-(4-bromo-2-nitrophenoxy)-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
